molecular formula C18H30O3 B1263105 (9Z,11E)-12-{[(1E)-hex-1-en-1-yl]oxy}dodeca-9,11-dienoic acid

(9Z,11E)-12-{[(1E)-hex-1-en-1-yl]oxy}dodeca-9,11-dienoic acid

Cat. No. B1263105
M. Wt: 294.4 g/mol
InChI Key: NQNHRHWFZHFAAH-XSWVPMOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Etheroleic acid is a divinyl ether fatty acid that is (9Z,11E,14E)-nonadeca-9,11,14-trienoic acid in which the methylene group at position 10 has been replaced by oxygen. It is a divinyl ether fatty acid and a long-chain fatty acid.

Scientific Research Applications

Biosynthesis and Enzymatic Transformations

  • Biosynthesis in Garlic Bulbs : A study by Grechkin, Ilyasov, and Hamberg (1997) identified a divinyl ether synthase in garlic bulbs that catalyzes the conversion of specific hydroperoxy-octadecadienoic acids into etherolenic acids, including (9Z,11E,1'E,)-12-(1'-hexenyloxy)-9,11-dodecadienoic acid (Grechkin, Ilyasov, & Hamberg, 1997).

  • Transformation of Hydroperoxylinoleic Acid : Gardner et al. (1984) studied the acid-catalyzed transformation of 13(S)-hydroperoxylinoleic acid, leading to various epoxyhydroxyoctadecenoic and trihydroxyoctadecenoic acids, demonstrating the versatility of such fatty acids in chemical transformations (Gardner, Nelson, Tjarks, & England, 1984).

Chemical Synthesis and Inhibition Studies

  • Stereoselective Synthesis and Topoisomerase Inhibition : D’yakonov et al. (2015) reported the stereoselective synthesis of related acids and their inhibitory activity against human topoisomerase I and II, indicating potential biomedical applications (D’yakonov et al., 2015).

  • Chemoenzymatic Synthesis : Johnson and Griengl (1997) discussed the chemoenzymatic synthesis of (S)-13-hydroxyoctadeca-(9Z, 11E)-dienoic acid, highlighting the applicability of biocatalysis in the synthesis of complex organic molecules (Johnson & Griengl, 1997).

Metabolic Pathways and Biological Activity

  • Lipoxygenase Pathway in Garlic and Flax : Grechkin et al. (1995) and Chechetkin et al. (2008) investigated the lipoxygenase pathways in garlic and flax, respectively, revealing the formation of divinyl ether fatty acids including etherolenic acids, which are crucial in plant metabolism and defense mechanisms (Grechkin, Fazliev, & Mukhtarova, 1995); (Chechetkin et al., 2008).

  • NMR Studies and Structural Analysis : Medvedeva et al. (2005) and Lie Ken Jie et al. (1997) conducted studies on the structure and nuclear magnetic resonance properties of related fatty acids, contributing to our understanding of their molecular configuration and properties (Medvedeva et al., 2005); (Lie Ken Jie, Pasha, & Alam, 1997).

properties

Product Name

(9Z,11E)-12-{[(1E)-hex-1-en-1-yl]oxy}dodeca-9,11-dienoic acid

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

(9Z,11E)-12-[(E)-hex-1-enoxy]dodeca-9,11-dienoic acid

InChI

InChI=1S/C18H30O3/c1-2-3-4-13-16-21-17-14-11-9-7-5-6-8-10-12-15-18(19)20/h9,11,13-14,16-17H,2-8,10,12,15H2,1H3,(H,19,20)/b11-9-,16-13+,17-14+

InChI Key

NQNHRHWFZHFAAH-XSWVPMOFSA-N

Isomeric SMILES

CCCC/C=C/O/C=C/C=C\CCCCCCCC(=O)O

Canonical SMILES

CCCCC=COC=CC=CCCCCCCCC(=O)O

synonyms

(9Z,11E,1'E)-12-(1'-hexenyloxy)-9,11-dodecadienoic acid
12-(1'-hexenyloxy)-9,11-dodecadienoic acid
etheroleic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(9Z,11E)-12-{[(1E)-hex-1-en-1-yl]oxy}dodeca-9,11-dienoic acid
Reactant of Route 2
(9Z,11E)-12-{[(1E)-hex-1-en-1-yl]oxy}dodeca-9,11-dienoic acid
Reactant of Route 3
(9Z,11E)-12-{[(1E)-hex-1-en-1-yl]oxy}dodeca-9,11-dienoic acid
Reactant of Route 4
(9Z,11E)-12-{[(1E)-hex-1-en-1-yl]oxy}dodeca-9,11-dienoic acid
Reactant of Route 5
(9Z,11E)-12-{[(1E)-hex-1-en-1-yl]oxy}dodeca-9,11-dienoic acid
Reactant of Route 6
(9Z,11E)-12-{[(1E)-hex-1-en-1-yl]oxy}dodeca-9,11-dienoic acid

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